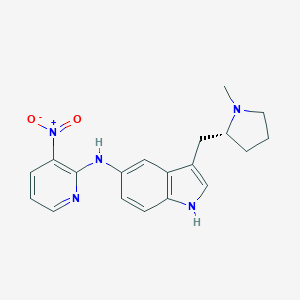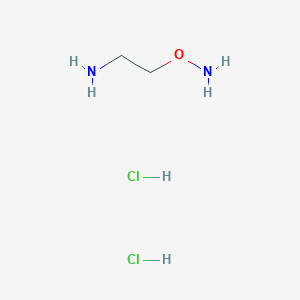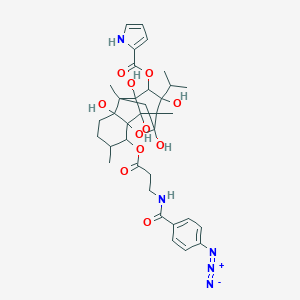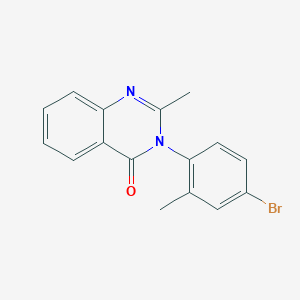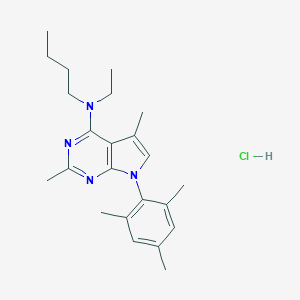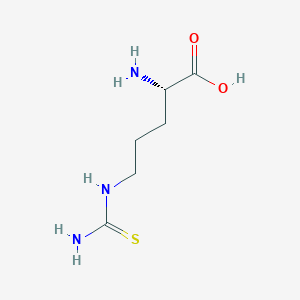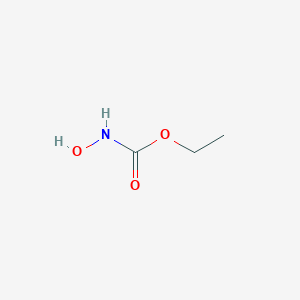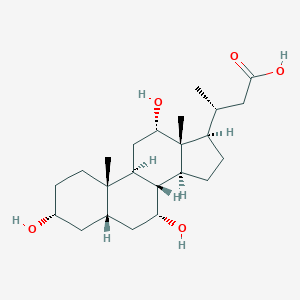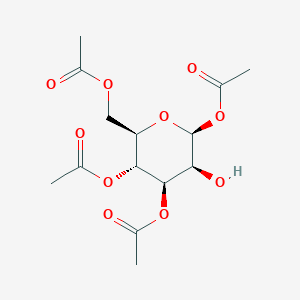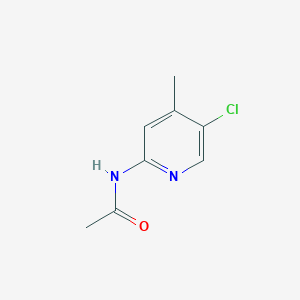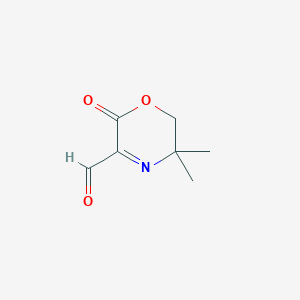
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol
Overview
Description
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol, commonly known as DMTMP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DMTMP belongs to the class of tetrazole-based compounds, and its synthesis involves the reaction of 2,6-dimethylphenol with sodium azide and copper sulfate.
Mechanism Of Action
The mechanism of action of DMTMP is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can then interact with biological molecules such as proteins and nucleic acids, potentially leading to changes in their structure and function.
Biochemical And Physiological Effects
DMTMP has been shown to have a range of biochemical and physiological effects, including antioxidant and antimicrobial properties. Studies have also suggested that DMTMP may have potential as an anticancer agent, although further research is needed to confirm these findings.
Advantages And Limitations For Lab Experiments
One of the primary advantages of DMTMP is its stability and ease of synthesis, making it a useful tool for a wide range of laboratory experiments. However, DMTMP can be toxic in high concentrations, and its effects on biological systems are not well understood, making it important to use caution when handling and working with this compound.
Future Directions
There are several potential future directions for research on DMTMP, including further studies on its mechanism of action and potential applications in medicine and biotechnology. Additionally, research is needed to better understand the toxicity and safety of DMTMP, particularly in the context of its potential use as a therapeutic agent.
Scientific Research Applications
DMTMP has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. One of the primary applications of DMTMP is as a ligand for metal ions in coordination chemistry. DMTMP has been shown to form stable complexes with metal ions such as copper, nickel, and zinc, making it a useful tool for metal ion detection and separation.
properties
CAS RN |
152665-33-3 |
|---|---|
Product Name |
2,6-Dimethyl-4-(2-methyltetrazol-5-yl)phenol |
Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2,6-dimethyl-4-(2-methyltetrazol-5-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-4-8(5-7(2)9(6)15)10-11-13-14(3)12-10/h4-5,15H,1-3H3 |
InChI Key |
SYBBZSRVBRTILW-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C2NN(N=N2)C)C=C(C1=O)C |
SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=NN(N=N2)C |
synonyms |
5-(3,5-dimethyl-4-hydroxyphenyl)-2-methyltetrazole WIN 58768 WIN-58768 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

